3,5-dibromo-N,N-dimethylpyrazin-2-amine

Descripción general

Descripción

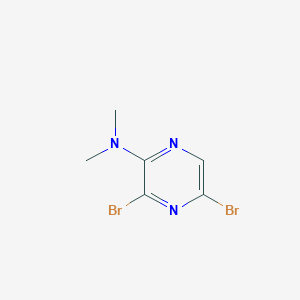

3,5-Dibromo-N,N-dimethylpyrazin-2-amine is a chemical compound with the molecular formula C6H7Br2N3. It is a derivative of pyrazine, characterized by the presence of two bromine atoms at the 3rd and 5th positions and two methyl groups attached to the nitrogen atom at the 2nd position. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-N,N-dimethylpyrazin-2-amine typically involves the bromination of N,N-dimethylpyrazin-2-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 5th positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dibromo-N,N-dimethylpyrazin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyrazine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₆H₇Br₂N₃

- Molecular Weight : 266.94 g/mol

- Physical State : Solid at room temperature

The compound features a pyrazine ring with bromine substituents at the 3 and 5 positions and dimethyl groups attached to the nitrogen atom at the 2 position. This configuration allows for diverse chemical reactivity, making it suitable for various applications.

Chemistry

3,5-Dibromo-N,N-dimethylpyrazin-2-amine serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as:

- Substitution Reactions : The bromine atoms can be replaced by other functional groups through nucleophilic substitution.

- Oxidation/Reduction Reactions : The compound can be oxidized to form oxides or reduced to remove bromine atoms.

- Coupling Reactions : It can participate in coupling reactions to synthesize larger heterocyclic compounds.

This versatility makes it valuable in organic synthesis and materials science .

Biological Applications

Research has shown that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes, which play a significant role in drug metabolism. This inhibition can lead to potential drug interactions .

- Antimicrobial Properties : Preliminary studies indicate that it possesses antimicrobial activity against various pathogens, suggesting its potential use in treating infections .

- Anticancer Potential : Investigations into its anticancer properties have revealed efficacy against different cancer cell lines. The compound's mechanism of action may involve interactions with multiple biological pathways .

Industrial Applications

In the industrial sector, this compound is utilized as:

- Pharmaceutical Intermediate : It serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting infectious diseases and cancer .

- Specialty Chemicals Production : The compound is involved in producing specialty chemicals used across various industries, including agrochemicals and materials science .

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Description | Example Product |

|---|---|---|

| Substitution | Replacement of bromine with other functional groups | Various substituted pyrazines |

| Oxidation | Formation of oxides | Brominated oxides |

| Reduction | Removal of bromine | De-brominated derivatives |

| Coupling | Formation of larger heterocycles | Complex organic molecules |

Table 2: Biological Activities and Mechanisms

| Activity Type | Observed Effects | Mechanism |

|---|---|---|

| Enzyme Inhibition | Inhibition of cytochrome P450 | Binding to active sites |

| Antimicrobial | Activity against bacterial strains | Disruption of microbial functions |

| Anticancer | Efficacy against cancer cell lines | Modulation of signaling pathways |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. Results indicated significant inhibition at low concentrations, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Properties

Research conducted on various cancer cell lines demonstrated that the compound exhibited cytotoxic effects, potentially through apoptosis induction. This study suggests further exploration into its use as a therapeutic agent in oncology .

Mecanismo De Acción

The mechanism of action of 3,5-dibromo-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and dimethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dichloro-N,N-dimethylpyrazin-2-amine: Similar structure but with chlorine atoms instead of bromine.

3,5-Difluoro-N,N-dimethylpyrazin-2-amine: Contains fluorine atoms instead of bromine.

3,5-Diiodo-N,N-dimethylpyrazin-2-amine: Iodine atoms replace the bromine atoms.

Uniqueness

3,5-Dibromo-N,N-dimethylpyrazin-2-amine is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms provide a balance between reactivity and stability, making this compound particularly useful in various synthetic and research applications.

Actividad Biológica

Overview

3,5-Dibromo-N,N-dimethylpyrazin-2-amine is a chemical compound with the molecular formula C6H7Br2N3. It is characterized by the presence of two bromine atoms at the 3rd and 5th positions and two methyl groups attached to the nitrogen atom at the 2nd position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and proteins. These interactions can lead to:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, consequently affecting their catalytic activity.

- Protein Interaction : It may induce conformational changes in proteins, altering their function and cellular signaling pathways.

- Gene Expression Modulation : The compound can influence gene expression by interacting with transcription factors or other regulatory proteins, impacting the transcriptional machinery.

Pharmacokinetics

Research suggests that this compound has high gastrointestinal absorption and is likely capable of permeating the blood-brain barrier. This property enhances its potential as a therapeutic agent.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. This includes potential efficacy against various bacterial strains, which could be valuable in developing new antimicrobial agents.

Anticancer Effects

Research has shown that this compound may possess anticancer properties. Its ability to modulate cellular signaling pathways and gene expression could contribute to inhibiting cancer cell proliferation. For instance, studies have suggested that it may affect insulin signaling pathways, which are crucial in cancer metabolism.

Research Findings

Several studies have investigated the biological effects of this compound:

- Enzyme Inhibition Studies : The compound has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), a target in type 2 diabetes treatment, with an IC50 value indicating strong inhibitory potency .

- Cellular Studies : In vitro experiments demonstrated that treatment with this compound could enhance insulin-stimulated phosphorylation of key metabolic regulators such as IRβ and Akt in muscle cells .

- Animal Models : Long-term administration in diabetic mouse models resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity .

Case Studies

A notable case study explored the use of this compound as a lead compound for developing new antidiabetic drugs. The study highlighted its role as a PTP1B inhibitor and demonstrated its efficacy in lowering blood glucose levels in diabetic mice .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3,5-dibromo-N,N-dimethylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Br2N3/c1-11(2)6-5(8)10-4(7)3-9-6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBCSKITGQNOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(N=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70518081 | |

| Record name | 3,5-Dibromo-N,N-dimethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84539-07-1 | |

| Record name | 3,5-Dibromo-N,N-dimethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.